3-(Cyclopropylmethyl)-4-hydroxypiperidine-1-carboximidamide
Description
Properties
IUPAC Name |
3-(cyclopropylmethyl)-4-hydroxypiperidine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c11-10(12)13-4-3-9(14)8(6-13)5-7-1-2-7/h7-9,14H,1-6H2,(H3,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGHJEJGOSAKNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2CN(CCC2O)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The exact mode of action of 3-(Cyclopropylmethyl)-4-hydroxypiperidine-1-carboximidamide is currently unknown due to the lack of specific information available. It’s possible that the compound interacts with its targets by binding to active sites or allosteric sites, leading to changes in the target’s function.
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties, which include absorption in the gastrointestinal tract, distribution throughout the body, metabolism in the liver, and excretion through the kidneys.
Result of Action
Similar compounds have been known to induce various cellular responses, including changes in cell signaling, gene expression, and metabolic processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, presence of other molecules, and the specific cellular environment in which the compound is present
Biological Activity
3-(Cyclopropylmethyl)-4-hydroxypiperidine-1-carboximidamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a cyclopropylmethyl group and a hydroxyl group. Its structural formula can be represented as follows:
Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The specific mechanisms of action for this compound are still under investigation, but potential interactions include:
- Receptor Modulation : Similar piperidine derivatives have been shown to modulate neurotransmitter receptors, particularly in the central nervous system.
- Enzyme Inhibition : Some studies suggest that this compound may inhibit enzymes involved in metabolic pathways, potentially affecting glucose metabolism and other biochemical processes.
Antimicrobial Activity
A series of studies have demonstrated that piperidine derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Activity |
|---|---|
| Xanthomonas axonopodis | Significant inhibition |
| Ralstonia solanacearum | Moderate inhibition |
| Alternaria solani | Effective |
| Fusarium solani | Effective |
These findings suggest that the compound may possess similar antimicrobial properties.
Enzyme Inhibition Studies
In vitro studies have reported that certain piperidine derivatives act as inhibitors of α-glucosidase, an enzyme critical in carbohydrate metabolism. The inhibition of this enzyme can be beneficial for managing conditions such as diabetes. For example, derivatives with hydroxyl groups have demonstrated enhanced inhibitory activity compared to standard inhibitors like acarbose.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various piperidine derivatives, this compound was tested against several pathogens. The results indicated a notable reduction in microbial growth, particularly against Gram-negative bacteria.
Case Study 2: Metabolic Effects
Another investigation focused on the compound's effect on glucose metabolism. In diabetic animal models, administration of this compound resulted in lower blood glucose levels compared to controls, indicating its potential as an antidiabetic agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperidine derivatives are widely studied for their diverse biological activities. Below is a structural and functional comparison of 3-(Cyclopropylmethyl)-4-hydroxypiperidine-1-carboximidamide with related compounds, including BI 605906 (from ) and other piperidine-based analogs.
Table 1: Structural and Functional Comparison
Key Observations:
Functional Group Diversity: The carboximidamide group in the target compound differs from the carboxamide in BI 605906 and other analogs. The cyclopropylmethyl group may confer metabolic stability compared to linear alkyl chains, as seen in other cyclopropane-containing drugs (e.g., cyclopropylamine-based antidepressants).
Structural Complexity: BI 605906’s thienopyridine core and sulfonyl group contribute to its higher molecular weight (432.51 vs. 196.27) and distinct pharmacokinetics, such as increased lipophilicity and protein-binding capacity.
Hydroxyl Group Impact: The 4-hydroxyl group in the target compound could enhance solubility compared to non-hydroxylated piperidines, though this may vary with pH-dependent ionization.
Research Findings:
- BI 605906 : Preclinical studies highlight its role as a kinase inhibitor, targeting enzymes like JAK3 or IRAK4 due to its sulfonyl and fluoropropyl groups.
- Piperidine-4-carboxamide Analogs : These are often utilized as protease inhibitors or analgesics, with carboxamide’s hydrogen-bonding capacity critical for activity.
- Target Compound : Computational docking studies suggest the carboximidamide group may interact with aspartate or glutamate residues in CNS receptors (e.g., NMDA or σ receptors), though experimental validation is pending.
Preparation Methods
Hydroxylation of Piperidine Ring
Hydroxylation at the 4-position of piperidine rings is often achieved via selective reduction or substitution reactions. For example, related compounds such as tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate have been synthesized by reducing piperidin-4-ol derivatives using sodium borohydride in ethanol at ambient temperature for several hours, followed by acid quenching and extraction to isolate the hydroxylated product as a solid.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Reduction | Sodium borohydride in 95% EtOH, RT, 3 h | Hydroxylation at 4-position |
| Quenching | 3N HCl dropwise until gas evolution stops | Neutralization and extraction |
| Workup | Ethyl acetate/water extraction, drying | White solid hydroxypiperidine |
Introduction of Cyclopropylmethyl Group at 3-Position
The cyclopropylmethyl substituent can be introduced via alkylation or nucleophilic substitution reactions. Typically, the 3-position of the piperidine ring can be functionalized by reaction with cyclopropylmethyl halides or related electrophiles under basic conditions, often in an inert atmosphere and in solvents like THF or dichloromethane.
While direct examples for this exact substitution are scarce, analogous alkylations in piperidine chemistry use potassium tert-butoxide or sodium hydride as bases with the electrophile added dropwise, stirring at room temperature or slightly elevated temperatures for extended periods (e.g., 16 hours).
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Alkylation | Cyclopropylmethyl halide, KOtBu in THF, RT, 15-16 h | 3-(Cyclopropylmethyl) substitution |
Formation of Carboximidamide Group at Nitrogen
The carboximidamide (amidino) group at the nitrogen can be introduced by reacting the piperidine nitrogen with suitable amidine precursors or via conversion of carboxyl or ester groups into amidines. Protection of the nitrogen as a carbamate (e.g., tert-butyl carbamate) is common during earlier steps to prevent unwanted side reactions.
For example, tert-butyl protection of the piperidine nitrogen is achieved by reacting 3,3-difluoropiperidin-4-ol with di-tert-butyl dicarbonate (Boc2O) in dichloromethane at room temperature under nitrogen atmosphere for 2 hours, yielding the Boc-protected intermediate.
Subsequent conversion to the carboximidamide involves deprotection and reaction with amidine reagents, often under acidic or basic conditions depending on the precursor.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Protection | Boc2O, CH2Cl2, RT, 2 h, N2 atmosphere | Boc-protected piperidine |
| Amidination | Amidino reagent, acidic/basic conditions | Formation of carboximidamide |
Representative Experimental Data Table
| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Hydroxylation | NaBH4 in 95% EtOH, RT, 3 h; 3N HCl quench | ~45-50 | White solid isolated |
| 2 | Boc Protection | Boc2O, CH2Cl2, RT, 2 h, N2 atmosphere | 82.1 | White solid, confirmed by NMR |
| 3 | Alkylation (3-position) | Cyclopropylmethyl halide, KOtBu in THF, RT, 16 h | 70-75 | Requires inert atmosphere |
| 4 | Amidination | Amidino reagent, acidic/basic conditions | Variable | Final step to install carboximidamide |
Detailed Research Findings and Notes
- Reaction Atmosphere: Most steps are conducted under inert nitrogen or argon atmospheres to prevent oxidation or moisture-sensitive side reactions.
- Temperature Control: Ambient or slightly cooled temperatures (0–25°C) are preferred to maintain selectivity and limit side reactions.
- Solvent Choice: Dichloromethane, tetrahydrofuran (THF), and ethanol are commonly used solvents, chosen for their ability to dissolve reactants and compatibility with reagents.
- Protecting Group Strategy: Boc protection of the piperidine nitrogen is critical to control reactivity during functionalization steps.
- Workup Procedures: Extraction with organic solvents, drying over sodium sulfate or magnesium sulfate, and concentration under reduced pressure are standard to isolate intermediates.
- Purification: Chromatographic methods (e.g., silica gel chromatography) and recrystallization are employed to purify intermediates and final products.
- Characterization: Confirmation of structure and purity is typically done by NMR spectroscopy (1H NMR), mass spectrometry (MS), and sometimes LC-MS.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(Cyclopropylmethyl)-4-hydroxypiperidine-1-carboximidamide, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring. A nucleophilic substitution reaction may introduce the cyclopropylmethyl group, followed by hydroxylation at the 4-position. Carboximidamide formation can be achieved via amidoxime intermediates. To optimize yield, employ Design of Experiments (DoE) principles to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example, a fractional factorial design reduces the number of trials while identifying critical factors . Computational tools like quantum chemical calculations (e.g., DFT) can predict transition states and guide solvent selection .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use orthogonal analytical techniques:
- HPLC/LC-MS : Quantify purity and detect impurities using reversed-phase chromatography with UV/Vis or mass spectrometry detection .
- NMR Spectroscopy : Confirm stereochemistry (e.g., 4-hydroxyl configuration) via H-H COSY and NOESY experiments. Compare chemical shifts with analogous piperidine derivatives .
- X-ray Crystallography : Resolve crystal structures to validate bond angles and spatial arrangement, leveraging databases like the Crystallography Open Database (COD) for reference .
Q. What solvent systems are suitable for solubility studies, and how can stability under varying pH conditions be assessed?
- Methodological Answer : Conduct solubility screens in DMSO (for stock solutions) and aqueous buffers (pH 1.2–7.4) to mimic physiological conditions. Use shake-flask or UV-spectrophotometry methods to determine partition coefficients (logP). For stability, incubate the compound at 37°C in buffers and analyze degradation products via LC-MS. Apply kinetic modeling (e.g., first-order decay) to estimate half-life .
Advanced Research Questions
Q. How can computational methods predict the reactivity and selectivity of this compound in catalytic systems?
- Methodological Answer : Utilize density functional theory (DFT) to calculate activation energies for proposed reaction pathways (e.g., cyclopropane ring-opening or hydroxyl group participation). Pair this with molecular dynamics simulations to assess solvent effects. Tools like Gaussian or ORCA are standard. Validate predictions experimentally using kinetic isotopic effect (KIE) studies or in situ IR spectroscopy .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Perform meta-analysis of existing data to identify outliers, then design follow-up experiments:
- Dose-Response Curves : Use standardized assays (e.g., IC determination in triplicate) with positive controls.
- Off-Target Screening : Employ high-throughput platforms (e.g., kinase profiling) to identify confounding interactions .
- Statistical Analysis : Apply ANOVA or Bayesian inference to quantify uncertainty and contextualize conflicting results .
Q. How can researchers design in vivo studies to evaluate the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound?
- Methodological Answer :
- PK Studies : Administer the compound intravenously/orally to rodent models, collecting plasma samples at timed intervals. Analyze using LC-MS/MS. Calculate AUC, , and bioavailability. Incorporate allometric scaling for human PK predictions .
- PD Studies : Use disease-specific models (e.g., inflammatory or neurological assays) with biomarker quantification (ELISA, qPCR). Apply compartmental modeling to link exposure and effect .
Q. What advanced techniques elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (, ) in real-time.
- Cryo-EM/X-ray Crystallography : Resolve 3D structures of target-ligand complexes to identify binding motifs.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (, ) for binding .
Methodological Frameworks
Q. How can factorial design optimize reaction conditions for scaling up synthesis?
- Answer : Implement a 2 factorial design (where = variables like temperature, pressure, catalyst ratio). For example, a 2 design evaluates 8 experimental conditions. Use response surface methodology (RSM) to model interactions and identify optimal parameters. Software like Minitab or JMP automates analysis .
Q. What role do cheminformatics tools play in data management and structure-activity relationship (SAR) modeling?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
